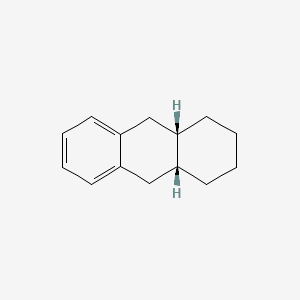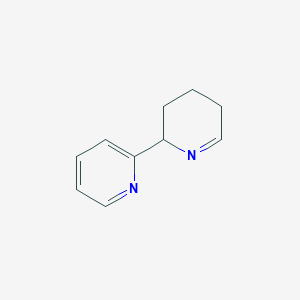
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate is an organic compound characterized by the presence of multiple fluorine atoms and an ester functional group. This compound is part of the family of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate typically involves the fluorination of hexenoic acid derivatives followed by esterification. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the hexenoic acid backbone. The resulting fluorinated acid is then esterified using ethanol in the presence of a catalyst like sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism of action of Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The ester functional group can undergo hydrolysis to release the active fluorinated acid, which can further interact with cellular targets.
Comparaison Avec Des Composés Similaires
Ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate can be compared with other similar fluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns.
Perfluorodecanoic acid (PFDA): Another fluorinated compound with similar properties but different chain length and applications.
Fluorinated esters: Various fluorinated esters with different chain lengths and degrees of fluorination can be compared based on their chemical and physical properties.
This compound stands out due to its specific combination of fluorination and ester functionality, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63284-94-6 |
|---|---|
Formule moléculaire |
C8H6F8O2 |
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
ethyl 2,2,3,3,4,4,5,6-octafluorohex-5-enoate |
InChI |
InChI=1S/C8H6F8O2/c1-2-18-5(17)7(13,14)8(15,16)6(11,12)4(10)3-9/h3H,2H2,1H3 |
Clé InChI |
VPOCKWMHSQAPRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(C(=CF)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)

